3-Methyl-5-(piperidin-3-ylmethyl)pyridine
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Overview
Description
3-Methyl-5-(piperidin-3-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a piperidin-3-ylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperidin-3-ylmethyl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the piperidin-3-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylpyridine with piperidine derivatives can be catalyzed by transition metals or other catalysts to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Continuous flow reactions and the use of efficient catalysts are often employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-3-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .
Scientific Research Applications
3-Methyl-5-(piperidin-3-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Piperidine: A six-membered ring containing one nitrogen atom.
3-Methylpyridine: A pyridine derivative with a methyl group at the 3-position.
Uniqueness
3-Methyl-5-(piperidin-3-ylmethyl)pyridine is unique due to the presence of both a pyridine ring and a piperidin-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-5-(piperidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-5-12(9-14-7-10)6-11-3-2-4-13-8-11/h5,7,9,11,13H,2-4,6,8H2,1H3 |
InChI Key |
OHERXQMJIQOWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC2CCCNC2 |
Origin of Product |
United States |
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